molecular formula C14H16N4OS B6512531 4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine CAS No. 951611-57-7

4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine

Cat. No. B6512531
CAS RN: 951611-57-7
M. Wt: 288.37 g/mol
InChI Key: BILSLTRRHRHTMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine” is a complex organic molecule that contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. The 1,2,3-triazole ring is attached to a 4-methylphenyl group (a benzene ring with a methyl group) and a carbonyl group (C=O), which is further connected to a thiomorpholine ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through click chemistry, particularly the Huisgen 1,3-dipolar cycloaddition . This reaction typically involves the reaction of an azide and an alkyne to form a 1,2,3-triazole ring .

Scientific Research Applications

4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine has been studied for its potential applications in scientific research. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase has been studied for its potential applications in Alzheimer’s disease and other neurological disorders. Additionally, this compound has been shown to activate the enzyme phospholipase A2, which is involved in the breakdown of phospholipids, and this activation has been studied for its potential applications in inflammation and other diseases.

Mechanism of Action

The exact mechanism of action of 4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine is not yet fully understood. However, it is thought to act by binding to the active site of the enzyme, thus blocking its activity. Additionally, it is thought to interact with other molecules in the active site, thus altering the activity of the enzyme.
Biochemical and Physiological Effects
In vitro studies have shown that this compound can inhibit the activity of acetylcholinesterase, thus leading to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine has been shown to have a variety of effects, including increased memory and learning, improved motor coordination, and increased alertness. Additionally, this compound has been shown to activate the enzyme phospholipase A2, which can lead to increased levels of inflammatory molecules and other physiological changes.

Advantages and Limitations for Lab Experiments

The use of 4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine in lab experiments has several advantages. It is easy to synthesize and is generally well-tolerated by cells and other biological systems. Additionally, its inhibition and activation of enzymes can be easily measured. However, it is important to note that this compound is not selective for any particular enzyme and can thus affect the activity of multiple enzymes.

Future Directions

There are a number of potential future directions for research on 4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine. These include further studies on its mechanism of action, optimization of its synthesis method, development of more selective inhibitors and activators of enzymes, and studies on its potential therapeutic applications. Additionally, there is potential for the use of this compound as a tool in drug discovery and development, as well as in the development of diagnostic tools.

Synthesis Methods

4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine can be synthesized from 4-methylphenylhydrazine, which is reacted with ethyl chloroformate and then with 1,2,3-triazole-4-carbonyl chloride to form this compound. This method of synthesis has been reported to be simple, efficient, and cost-effective.

properties

IUPAC Name

[1-(4-methylphenyl)triazol-4-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c1-11-2-4-12(5-3-11)18-10-13(15-16-18)14(19)17-6-8-20-9-7-17/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILSLTRRHRHTMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.